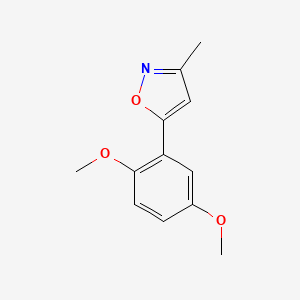![molecular formula C16H11Br2F3N2O B13672162 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)
7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with bromine, bromomethyl, methyl, and trifluoromethoxyphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of bromine atoms into the benzimidazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: Introduction of a methyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Trifluoromethoxylation: Introduction of the trifluoromethoxy group using trifluoromethoxybenzene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: The trifluoromethoxyphenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzimidazole derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
相似化合物的比较
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Shares the trifluoromethoxy group but lacks the benzimidazole core.
4-Bromo-2-(trifluoromethoxy)aniline: Contains both bromine and trifluoromethoxy groups but has an aniline core instead of benzimidazole.
Uniqueness
7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole is unique due to its combination of substituents on the benzimidazole core, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethoxy groups enhances its reactivity and potential for diverse applications.
属性
分子式 |
C16H11Br2F3N2O |
|---|---|
分子量 |
464.07 g/mol |
IUPAC 名称 |
7-bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole |
InChI |
InChI=1S/C16H11Br2F3N2O/c1-23-8-22-14-12(6-10(7-17)13(18)15(14)23)9-2-4-11(5-3-9)24-16(19,20)21/h2-6,8H,7H2,1H3 |
InChI 键 |
BBGREOUKCFZPHH-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C(C=C(C(=C21)Br)CBr)C3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


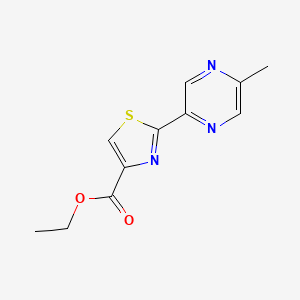
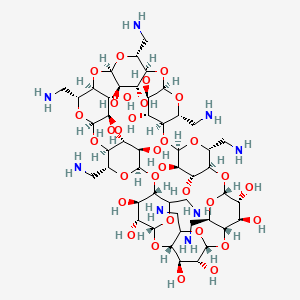
![Thieno[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B13672092.png)
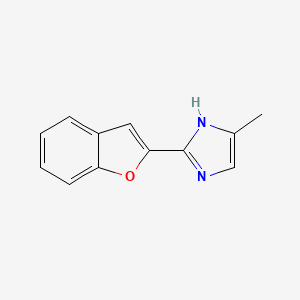
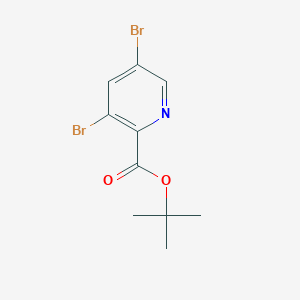
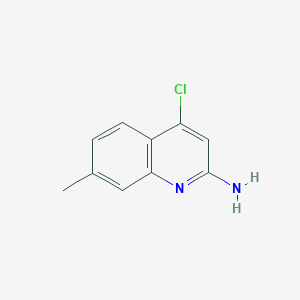
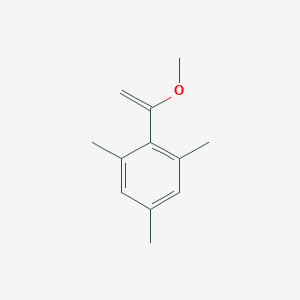

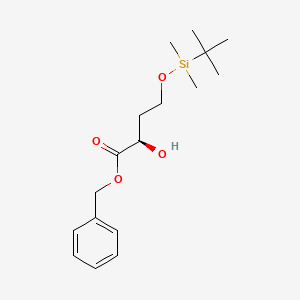
![[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13672147.png)

![Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13672160.png)

